molecular formula C19H20N2O4S2 B2744564 (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide CAS No. 895447-51-5

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide

Cat. No.: B2744564
CAS No.: 895447-51-5
M. Wt: 404.5
InChI Key: UHNAOWZJXZHROU-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide typically involves the condensation of 4-methoxy-3-methylbenzo[d]thiazol-2-amine with 3-tosylpropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by interfering with the synthesis of essential proteins or enzymes. The compound’s structure allows it to bind to active sites on target molecules, disrupting their normal function and leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-2-methylbenzothiazolium iodide
  • 2-methylbenzo[d]thiazol-6-ol
  • 2-methylbenzo[d]thiazol-5-ol

Uniqueness

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide is unique due to its specific substitution pattern and the presence of both methoxy and tosyl groups. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other benzo[d]thiazole derivatives .

Properties

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-13-7-9-14(10-8-13)27(23,24)12-11-17(22)20-19-21(2)18-15(25-3)5-4-6-16(18)26-19/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNAOWZJXZHROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N=C2N(C3=C(C=CC=C3S2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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